Cas no 1235653-04-9 (N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide)
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide structure](https://www.kuujia.com/scimg/cas/1235653-04-9x500.png)
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide
- F5016-3047
- N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- 1235653-04-9
- VU0629539-1
- N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide
- AKOS024489902
-
- Inchi: 1S/C18H24FN3O4S/c1-12-2-3-14(10-16(12)19)21-18(24)17(23)20-11-13-6-8-22(9-7-13)27(25,26)15-4-5-15/h2-3,10,13,15H,4-9,11H2,1H3,(H,20,23)(H,21,24)
- InChI Key: WXHZCWSLUFCJCM-UHFFFAOYSA-N
- SMILES: S(C1CC1)(N1CCC(CNC(C(NC2C=CC(C)=C(C=2)F)=O)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 397.14715559g/mol
- Monoisotopic Mass: 397.14715559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 104Ų
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5016-3047-4mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-40mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-15mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-25mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-1mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-2μmol |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-20μmol |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-3mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-30mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5016-3047-20mg |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide |
1235653-04-9 | 20mg |
$99.0 | 2023-09-10 |
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide Related Literature
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide
Research Brief on N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide (CAS: 1235653-04-9)
In recent years, the compound N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide (CAS: 1235653-04-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following brief synthesizes the latest findings related to this compound, highlighting its mechanism of action, pharmacokinetic properties, and potential clinical applications.
The structural complexity of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide is notable for its cyclopropanesulfonyl and piperidinyl motifs, which contribute to its bioactivity. Recent studies have focused on its role as a selective inhibitor of certain enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the activity of protein kinases associated with tumor proliferation, suggesting its potential as an anti-cancer agent.
Pharmacokinetic evaluations of this compound have revealed favorable absorption and distribution profiles, with moderate plasma protein binding and good metabolic stability. These properties make it a viable candidate for further drug development. Additionally, in vivo studies have shown that N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide exhibits a favorable safety profile, with minimal off-target effects at therapeutic doses. This is particularly encouraging for its potential use in chronic conditions requiring long-term administration.
Despite these promising findings, challenges remain in optimizing the compound's bioavailability and reducing its susceptibility to enzymatic degradation. Recent efforts have focused on structural modifications to enhance its stability and efficacy. For example, a 2024 study explored the introduction of prodrug formulations to improve oral bioavailability, yielding preliminary but encouraging results. These advancements underscore the compound's potential for clinical translation.
In conclusion, N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes and promising bioactivity profile position it as a potential therapeutic agent for a range of diseases. Continued research into its mechanism of action, pharmacokinetics, and formulation optimization will be critical to realizing its full clinical potential. Future studies should also explore its synergistic effects with existing therapies to maximize therapeutic outcomes.
1235653-04-9 (N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide) Related Products
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)



